Cas no 312605-37-1 (4-acetyl-N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-ylbenzamide)

4-acetyl-N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-ylbenzamide 化学的及び物理的性質
名前と識別子
-
- 4-acetyl-N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-ylbenzamide
- 4-acetyl-N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide
- Benzamide, 4-acetyl-N-[4-(2,4-dimethylphenyl)-2-thiazolyl]-
- 4-acetyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
- 312605-37-1
- F0018-0210
- AKOS024574225
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- インチ: 1S/C20H18N2O2S/c1-12-4-9-17(13(2)10-12)18-11-25-20(21-18)22-19(24)16-7-5-15(6-8-16)14(3)23/h4-11H,1-3H3,(H,21,22,24)
- InChIKey: JSEZONNBNOIMIK-UHFFFAOYSA-N
- ほほえんだ: C(NC1=NC(C2=CC=C(C)C=C2C)=CS1)(=O)C1=CC=C(C(C)=O)C=C1
計算された属性
- せいみつぶんしりょう: 350.10889899g/mol
- どういたいしつりょう: 350.10889899g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 490
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 87.3Ų
じっけんとくせい
- 密度みつど: 1.249±0.06 g/cm3(Predicted)
- 酸性度係数(pKa): 6.60±0.50(Predicted)
4-acetyl-N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-ylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0018-0210-2mg |
4-acetyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide |
312605-37-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0018-0210-1mg |
4-acetyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide |
312605-37-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0018-0210-5μmol |
4-acetyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide |
312605-37-1 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0018-0210-5mg |
4-acetyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide |
312605-37-1 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0018-0210-4mg |
4-acetyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide |
312605-37-1 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0018-0210-2μmol |
4-acetyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide |
312605-37-1 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0018-0210-3mg |
4-acetyl-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide |
312605-37-1 | 90%+ | 3mg |
$63.0 | 2023-05-17 |
4-acetyl-N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-ylbenzamide 関連文献
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-
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-
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4-acetyl-N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-ylbenzamideに関する追加情報
Professional Introduction to 4-acetyl-N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-ylbenzamide (CAS No. 312605-37-1) in Modern Chemical and Pharmaceutical Research
4-acetyl-N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-ylbenzamide, identified by the chemical identifier CAS No. 312605-37-1, represents a significant compound in the realm of chemical and pharmaceutical innovation. This heterocyclic benzamide derivative has garnered attention due to its unique structural properties and potential biological activities, making it a subject of extensive research in medicinal chemistry. The compound’s molecular framework, featuring an acetyl-substituted benzamide moiety linked to a 1,3-thiazole ring, further integrated with a 2,4-dimethylphenyl group, positions it as a versatile scaffold for drug discovery.
The structural composition of 4-acetyl-N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-ylbenzamide (CAS No. 312605-37-1) is meticulously designed to interact with biological targets in a specific manner. The presence of the thiazole ring is particularly noteworthy, as thiazole derivatives are well-documented for their pharmacological significance. Thiazoles are known to exhibit antimicrobial, anti-inflammatory, and antifungal properties, among others, which are attributed to their ability to modulate various enzymatic pathways and receptor interactions. In this context, the integration of the acetyl group into the benzamide moiety introduces additional reactivity and potential for bioisosteric replacements, enhancing the compound’s pharmacokinetic profile.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and interactions of 4-acetyl-N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-ylbenzamide (CAS No. 312605-37-1) with biological targets with remarkable precision. Studies suggest that this compound may exhibit inhibitory activity against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in inflammatory processes. The dimethylphenyl substituent further enhances its potential by increasing lipophilicity and metabolic stability, factors that are critical for drug efficacy and bioavailability.
The pharmaceutical industry has been increasingly leveraging heterocyclic compounds like 4-acetyl-N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-ylbenzamide (CAS No. 312605-37-1) for the development of novel therapeutics. For instance, derivatives of thiazole have been explored in the treatment of neurological disorders due to their ability to cross the blood-brain barrier and interact with central nervous system receptors. The benzamide moiety is particularly interesting as it can serve as a hinge-binding region in protein-protein interactions, making it an attractive scaffold for designing small-molecule inhibitors.
In vitro studies have demonstrated promising results regarding the biological activity of 4-acetyl-N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-ylbenzamide (CAS No. 312605-37-1). Research indicates that this compound exhibits moderate inhibitory effects on certain kinases involved in cancer progression. The thiazole ring’s ability to engage with ATP-binding pockets in kinases suggests its potential as an anti-cancer agent. Additionally, the acetyl group’s role in modulating enzyme activity underscores its importance in fine-tuning pharmacological responses.
The synthesis of 4-acetyl-N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-ylbenzamide (CAS No. 312605-37-1) involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies have been employed to introduce functional groups efficiently while minimizing side reactions. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex aromatic system present in this compound.
The environmental impact of synthesizing and handling 4-acetyl-N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-ylbenzamide (CAS No. 312605-37-1) is also a critical consideration in modern pharmaceutical research. Green chemistry principles have been adopted to develop more sustainable synthetic routes that reduce waste and hazardous byproducts. Solvent selection and catalytic efficiency are key parameters optimized under these principles to ensure that the production process aligns with ecological standards.
Future directions in the study of 4-acetyl-N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-ylbenzamide (CAS No. 312605-37-1) include exploring its derivatives for enhanced bioactivity and improved pharmacokinetic properties. Structural modifications such as replacing or altering functional groups can lead to compounds with superior therapeutic profiles. Additionally, investigating its mechanism of action at a molecular level will provide insights into its potential applications in treating various diseases.
The integration of artificial intelligence (AI) into drug discovery has revolutionized how compounds like 4-acetyl-N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-ylbenzamide (CAS No. 312605-37-1) are designed and evaluated. AI-driven platforms can predict biological activities based on structural features alone, significantly reducing the time required for hit identification and lead optimization. This synergy between computational methods and experimental validation accelerates the development pipeline for new pharmaceuticals.
In conclusion, 4-acetyl-N - - - - - - -- N - -- -- N -- N -- N -- N -- N -- N -- N -- N -- N ---N---N---N---N---N---N---N---N---N---N--( ---( ---( ---( ---( ---( ---( ---( ---( ---( ---( ) ) ) ) ) ) ) ) ) ) ) ) ) ) ) ) ) CAS No.) represents a fascinating example of how structural complexity can be leveraged to develop novel therapeutic agents. Its unique combination of functional groups positions it as a promising candidate for further exploration. As research continues, advancements will undoubtedly shed more light on its potential applications across various medical fields.
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